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molecular formula C10H9FN2 B8566907 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole

1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole

Cat. No. B8566907
M. Wt: 176.19 g/mol
InChI Key: QFHVEECADRAVOO-UHFFFAOYSA-N
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Patent
US07910588B2

Procedure details

Add hydrochloric acid (5M, 12 mL, 60 mmol) to a mixture of 4,4-dimethoxybuta-2-one (6.61 g, 6.67 mL, 50 mmol) and 3-fluorophenylhydrazine hydrochloride (8.13 g, 50 mmol) in ethanol (50 mL). Heat and stir under reflux under nitrogen for 7.5 hr., cool to room temperature, allow to stand for 60 hr. Evaporate the ethanol in vacuo, and chromatograph the residue on silica eluting with DCM. Evaporate the dichlormethane to give 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole as a liquid (4.38 g, 49%). MS (m/z): 171.1 (M+1).
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
4,4-dimethoxybuta-2-one
Quantity
6.67 mL
Type
reactant
Reaction Step Two
Name
3-fluorophenylhydrazine hydrochloride
Quantity
8.13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[F:3][C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1>C(O)C>[F:3][C:4]1[CH:5]=[C:6]([N:10]2[CH:5]=[CH:4][C:9]([CH3:8])=[N:11]2)[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Two
Name
4,4-dimethoxybuta-2-one
Quantity
6.67 mL
Type
reactant
Smiles
Name
3-fluorophenylhydrazine hydrochloride
Quantity
8.13 g
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1)NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 7.5 hr
Duration
7.5 h
CUSTOM
Type
CUSTOM
Details
Evaporate the ethanol in vacuo, and chromatograph the residue on silica eluting with DCM
CUSTOM
Type
CUSTOM
Details
Evaporate the dichlormethane

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)N1N=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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